Dde-D-dab(alloc)-OH
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Overview
Description
Dde-D-dab(alloc)-OH is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic peptide that has been synthesized using solid-phase peptide synthesis techniques. This compound has shown promising results in various scientific studies, and its potential applications are being explored.
Mechanism of Action
The mechanism of action of Dde-D-dab(alloc)-OH is not fully understood. However, it is believed that the compound binds to specific receptors on cancer cells, leading to the internalization of the compound. Once inside the cancer cell, the compound can release the drug payload, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and high stability in vitro. It has also been shown to have a high affinity for cancer cells, making it a potential candidate for targeted drug delivery. The compound has been shown to have a high binding affinity for specific receptors on cancer cells, leading to the internalization of the compound.
Advantages and Limitations for Lab Experiments
One of the major advantages of Dde-D-dab(alloc)-OH is its potential for targeted drug delivery. The compound has shown a high affinity for cancer cells, making it a potential candidate for targeted drug delivery. However, one of the limitations of this compound is its complex synthesis process, which can be time-consuming and costly.
Future Directions
There are several future directions for research on Dde-D-dab(alloc)-OH. One potential direction is the development of new drug delivery systems using this compound. Another potential direction is the use of this compound in imaging techniques to detect cancer cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
In conclusion, this compound is a synthetic peptide that has shown promising results in various scientific studies. Its potential applications in drug delivery, cancer therapy, and imaging techniques are being explored. The compound has a high affinity for cancer cells, making it a potential candidate for targeted drug delivery. However, its complex synthesis process is a limitation that needs to be addressed. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Synthesis Methods
Dde-D-dab(alloc)-OH is synthesized using solid-phase peptide synthesis techniques. This involves the stepwise addition of amino acids to a resin-bound peptide chain. The Dde protecting group is used to protect the N-terminus of the peptide chain during the synthesis process. The Alloc protecting group is used to protect the side chain of the amino acid residue.
Scientific Research Applications
Dde-D-dab(alloc)-OH has been extensively studied for its potential applications in various scientific fields. It has shown promising results in drug delivery, cancer therapy, and imaging techniques. The compound has been shown to have a high affinity for cancer cells, making it a potential candidate for targeted drug delivery. It has also been used in imaging techniques to detect cancer cells.
Properties
IUPAC Name |
(2R)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-4-(prop-2-enoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6/c1-5-8-26-17(25)19-7-6-12(16(23)24)20-11(2)15-13(21)9-18(3,4)10-14(15)22/h5,12,21H,1,6-10H2,2-4H3,(H,19,25)(H,23,24)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSDGSZSUXSVKJ-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@H](CCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.